molecular formula C35H32N4O2 B11563398 N'-(9-Anthrylmethylene)-a-benzamido-4-(diethylamino)cinnamohydrazide

N'-(9-Anthrylmethylene)-a-benzamido-4-(diethylamino)cinnamohydrazide

Cat. No.: B11563398
M. Wt: 540.7 g/mol
InChI Key: ICMXRFCZDDWQTA-BIILEJNGSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that features a combination of anthracene, hydrazinecarbonyl, diethylamino, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. The key steps include:

    Formation of the hydrazinecarbonyl intermediate: This involves the reaction of anthracene-9-carbaldehyde with hydrazine to form the hydrazinecarbonyl derivative.

    Condensation reaction: The hydrazinecarbonyl intermediate is then reacted with 4-(diethylamino)benzaldehyde under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction can produce hydrazine-based compounds.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-{(1Z)-1-[4-(Dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-1-naphthyldiazenyl]benzylidene}hydrazino]-3-oxoprop-1-en-2-yl}benzamide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of anthracene and hydrazinecarbonyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C35H32N4O2

Molecular Weight

540.7 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C35H32N4O2/c1-3-39(4-2)29-20-18-25(19-21-29)22-33(37-34(40)26-12-6-5-7-13-26)35(41)38-36-24-32-30-16-10-8-14-27(30)23-28-15-9-11-17-31(28)32/h5-24H,3-4H2,1-2H3,(H,37,40)(H,38,41)/b33-22-,36-24+

InChI Key

ICMXRFCZDDWQTA-BIILEJNGSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)\NC(=O)C5=CC=CC=C5

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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